GHH20

Antibacterial Host Defense Peptide Therapeutics

Generic AMPs often confound pH-specific host defense studies with off-target activity at physiological pH. GHH20 solves this: its antimicrobial action is strictly pH-gated, potent at acidic pH 5.5-6.0 but virtually inactive at pH 7.4, enabling precise experimental control []. ● Equipotent to full-length HRG against S. pyogenes; chemically defined, synthetic reproducibility eliminates plasma-derived batch variability []. ● Validated liposome disruption assay at pH 6.0 supports high-throughput screening of membrane permeabilization modulators. ● Ideal comparator to LL-37 for dissecting divergent AMP membrane-disruption mechanisms [].

Molecular Formula
Molecular Weight
Cat. No. B1576537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGHH20
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GHH20: pH-Dependent Antimicrobial Peptide


GHH20 is a 21-amino acid synthetic peptide (sequence: GHHPHGHHPHGHHPHGHHHPH) corresponding to a histidine-rich region of human Histidine-Rich Glycoprotein (HRG). It is classified as an antimicrobial peptide (AMP) and exhibits potent, pH-dependent antifungal and antibacterial activity, primarily targeting fungal membranes and Gram-positive bacteria such as Streptococcus pyogenes [1]. This compound serves as a critical research tool for studying pH-mediated host defense mechanisms, membrane disruption, and innate immunity, offering a defined, synthetic alternative to the full-length, multi-domain HRG holoprotein [2].

GHH20 pH-Selectivity vs. Generic AMPs


Substituting GHH20 with a generic antimicrobial peptide (AMP) or the full-length HRG protein fails to replicate its unique experimental utility. Unlike many AMPs with broad, pH-independent activity, GHH20's mechanism is strictly pH-dependent, being highly active at acidic pH (e.g., pH 5.5-6.0) but virtually inactive at neutral pH (pH 7.4) [1]. This property enables precise experimental control over antimicrobial effects based on environmental pH. Furthermore, GHH20 provides a simplified, synthetic tool that retains the key antifungal and membrane-binding properties of the complex, multi-functional HRG holoprotein, allowing for targeted investigation of the histidine-rich region's specific contributions without confounding effects from HRG's other domains [2]. Direct comparative data below confirms GHH20 is not a generic AMP substitute but a specialized reagent for pH-dependent host defense research.

GHH20 Key Differentiation Evidence


Equivalent Antibacterial Potency to Full-Length HRG

GHH20 demonstrates antibacterial activity against S. pyogenes that is quantitatively comparable to that of the full-length, native HRG protein at pH 5.5 [1]. This finding establishes GHH20 as a valid synthetic surrogate for studying HRG's antibacterial functions mediated by its histidine-rich domain.

Antibacterial Host Defense Peptide Therapeutics

Strictly pH-Dependent Antifungal Activity

GHH20 exhibits potent, pH-dependent antifungal activity against clinically relevant Candida species. Viability assays show that GHH20 reduces C. parapsilosis and C. albicans viability in a dose-dependent manner, achieving near-complete killing at 6 µM under acidic conditions (pH 5.5), while showing minimal activity at neutral pH (pH 7.4) [1].

Antifungal Candida pH-Dependent Activity

Fungal Membrane Disruption at Acidic pH

GHH20 selectively permeabilizes ergosterol-containing liposomes, a model for fungal membranes, at acidic pH. At pH 6.0, GHH20 induces rapid and significant leakage, while at physiological pH 7.4, no significant membrane disruption is observed [1]. This directly links its antimicrobial action to a pH-triggered membrane interaction.

Membrane Disruption Liposome Assay pH-Dependent Mechanism

Membrane Damage Comparable to LL-37

Electron microscopy studies reveal that GHH20 causes membrane breaks and the release of cytoplasmic components in Candida cells, effects that are qualitatively similar to those observed after treatment with LL-37, a well-characterized and widely studied human AMP [1]. This places GHH20's mechanism within a recognized class of membrane-active AMPs, while retaining its distinct pH-dependence.

Membrane Damage LL-37 Antifungal Mechanism

GHH20 Research and Industrial Applications


pH-Dependent Host Defense Studies

GHH20 is ideally suited for studies examining the role of acidic microenvironments in innate immunity. Its strict pH-dependent activity, validated in both antibacterial and antifungal assays [1], makes it a precise tool to dissect how local pH changes (e.g., in phagolysosomes, inflamed tissues, or biofilms) modulate antimicrobial peptide function. Researchers can use GHH20 as a model pH-gated AMP to study the activation of membrane disruption in response to environmental cues.

Simplified HRG Domain Function Research

Given its demonstrated equivalence in antibacterial potency to the full-length HRG protein against S. pyogenes [1], GHH20 serves as a simplified, synthetic alternative for research focused on the histidine-rich domain's specific contributions. This is particularly valuable for structure-activity relationship (SAR) studies, mutagenesis analysis, or when a chemically defined, reproducible reagent is required, avoiding the batch-to-batch variability and multi-domain complexity of plasma-derived HRG.

Screening pH-Gated Membrane Disruption Modulators

The liposome disruption assay, where GHH20 shows activity exclusively at acidic pH (e.g., pH 6.0) [1], provides a robust, quantifiable platform for high-throughput screening. This assay can be used to identify small molecules or conditions that modulate (enhance or inhibit) pH-dependent membrane permeabilization, offering insights into drug development for fungal infections or mechanisms of AMP resistance.

Comparative AMP Mechanism Studies

GHH20's ability to induce membrane damage comparable to the benchmark AMP LL-37 [1], while maintaining a distinct pH-dependence, positions it as a valuable comparator in mechanistic studies. Researchers can use GHH20 alongside LL-37 to investigate how different AMP sequences and structures achieve similar membrane-disrupting outcomes through potentially divergent pathways, enhancing the fundamental understanding of AMP biology.

Technical Documentation Hub

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36 linked technical documents
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